

Technical Guide: Spectral Profiling of Isoxazolo[5,4-d]pyrimidine Derivatives

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Compound of Interest

Compound Name: 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
CAS No.: 35258-88-9
Cat. No.: B1449797

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Executive Summary & Scaffold Architecture

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, functioning primarily as a purine bioisostere. Its structural significance lies in the fusion of a

-excessive isoxazole ring with a

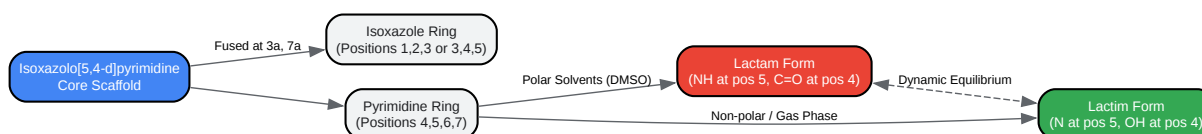
-deficient pyrimidine ring. This guide details the spectral characterization of these derivatives, focusing on distinguishing regioisomers, validating tautomeric forms, and mapping fragmentation pathways.

Primary Applications:

- Oncology: ATP-competitive inhibitors of VEGFR2 and EGFR tyrosine kinases.
- Immunology: TLR7 agonists and immunosuppressants.
- Virology: Inhibition of viral replication (e.g., HHV-1).^{[1][2]}

Structural Numbering & Tautomerism

Correct spectral assignment requires adherence to IUPAC numbering. A critical analytical challenge is the amine-imine tautomerism (in 4-amino derivatives) or lactam-lactim tautomerism (in 4-oxo derivatives), which significantly alters chemical shifts and IR absorption bands.



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Figure 1: Structural hierarchy and tautomeric equilibrium of the isoxazolo[5,4-d]pyrimidine core.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the regiochemistry of substitutions (N-alkylation vs. O-alkylation) and the integrity of the bicyclic system.

Solvent Selection Strategy

- DMSO-d₆ (Recommended): The scaffold is often sparingly soluble in chloroform. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening exchangeable proton signals (NH) and stabilizing the lactam tautomer in 4-oxo derivatives.
- TFA-d (Specialized): Used only when aggregation broadens signals; however, be aware that protonation at N-5 or N-6 will significantly deshield adjacent carbons.

H NMR Fingerprints

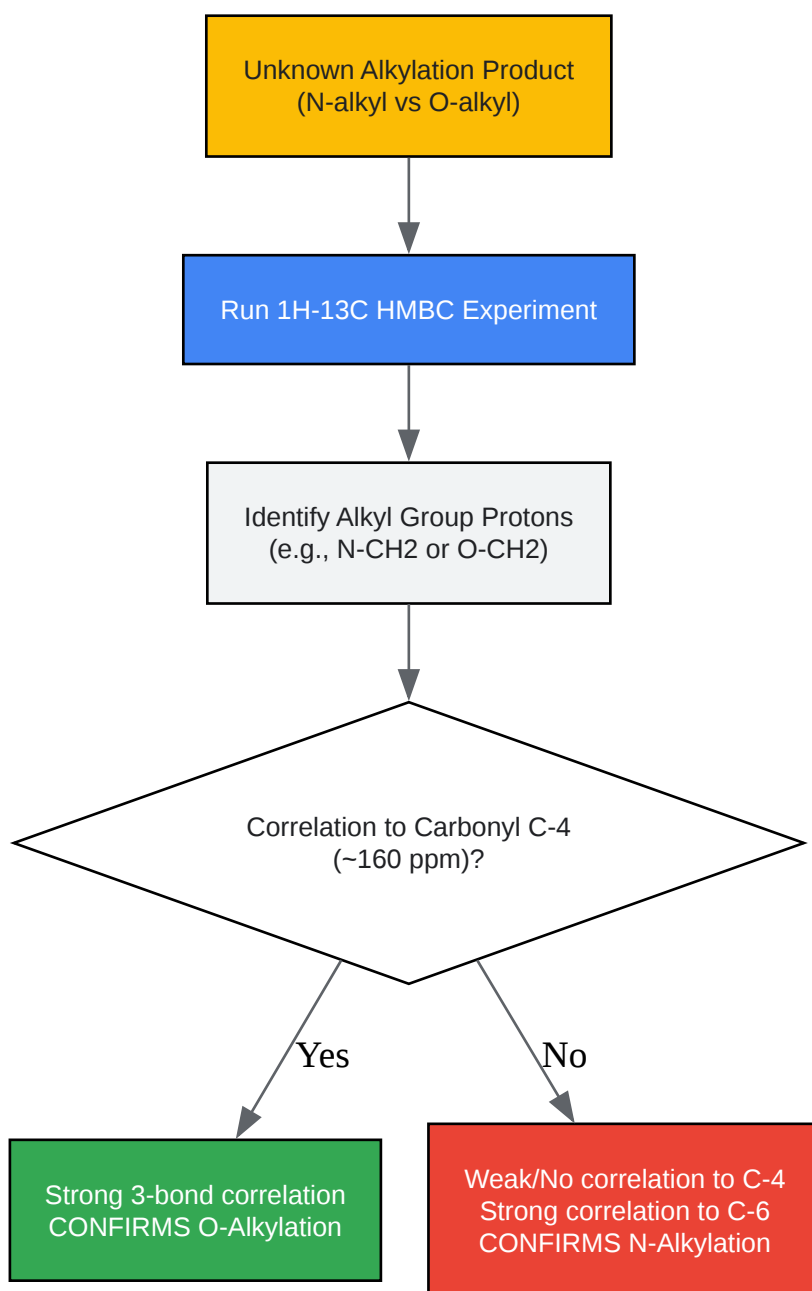
Position/Moiety	Chemical Shift (, ppm)	Multiplicity	Diagnostic Note
H-3 (Isoxazole)	8.40 – 9.10	Singlet	Highly deshielded due to adjacent O and C=N. Absent in 3-substituted derivatives.
H-6 (Pyrimidine)	8.10 – 8.60	Singlet	Characteristic pyrimidine proton. Shifts upfield if electron-donating groups are at C-4.
NH (Amide/Amine)	11.0 – 13.5	Broad Singlet	Exchangeable with D ₂ O. Disappears in O-alkylated products.
CH (Isoxazole)	2.30 – 2.60	Singlet	If present at C-3, this is a robust internal reference signal.

C NMR & 2D Correlation Logic

The bridgehead carbons are the most difficult to assign but are crucial for proving the fused system exists.

- C-3a (Bridgehead): ~115–125 ppm (Shielded).
- C-7a (Bridgehead): ~155–165 ppm (Deshielded, adjacent to Oxygen).
- C-4 (Carbonyl/Imine): 155–170 ppm.

Regioisomer Differentiation (HMBC): Distinguishing between N-alkylation (at N-5) and O-alkylation (at C-4 oxygen) requires Heteronuclear Multiple Bond Correlation (HMBC).



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Figure 2: Decision tree for assigning regiochemistry using HMBC correlations.

Mass Spectrometry: Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (

) is the standard for purity and molecular formula confirmation.

Characteristic Fragmentation

The isoxazole ring is the "weak link" in the fused system under high-energy collision-induced dissociation (CID).

- **N-O Bond Cleavage:** The initial fragmentation often involves the rupture of the weak N-O bond in the isoxazole ring.
- **RDA (Retro-Diels-Alder):** Not common in this specific aromatic system, but ring opening followed by loss of small nitriles (R-CN) is observed.
- **McLafferty Rearrangement:** Observed if aliphatic side chains (C3) are present at the C-4 amine/amide position.

Diagnostic Ions:

- Loss of NO or CO (if 4-oxo).
- Loss of substituent at C-3 (e.g., methyl radical).

Infrared (IR) Spectroscopy[3]

IR is particularly useful for monitoring reaction progress (e.g., disappearance of nitrile starting material).

Functional Group	Wavenumber (cm)	Intensity	Assignment
C=O (Amide)	1660 – 1690	Strong	Diagnostic for 4-oxo (lactam) tautomer.
C=N (Ring)	1580 – 1620	Medium	Pyrimidine/Isoxazole ring stretch.
N-H (Stretch)	3100 – 3400	Broad	Amide or Amine NH.
N-O (Stretch)	~950 – 1000	Weak	Characteristic isoxazole ring breathing.

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from aggregation broadening.

- Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS v/v.
- Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.
- Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.
- Acquisition:
 - H: 16 scans, D1 = 1.0 sec.
 - C: 1024 scans minimum (quaternary carbons are slow to relax).
 - Temperature: If signals are broad, elevate probe temperature to 300–310 K.

Protocol: LC-MS Purity Check

Objective: Rapid validation of synthesis product.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and ESI (+) MS.

References

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